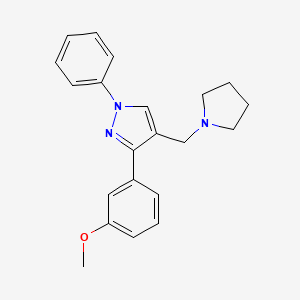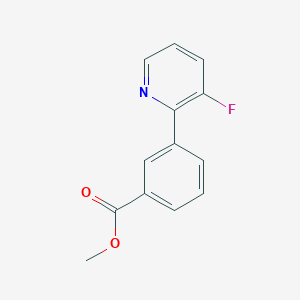
3-(3-methoxyphenyl)-1-phenyl-4-(1-pyrrolidinylmethyl)-1H-pyrazole
Übersicht
Beschreibung
3-(3-methoxyphenyl)-1-phenyl-4-(1-pyrrolidinylmethyl)-1H-pyrazole, commonly known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of MPPP is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. MPPP has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
MPPP has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to decrease the levels of cytokines such as tumor necrosis factor-alpha and interleukin-6. MPPP has been shown to exert analgesic effects by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been found to exhibit antipyretic effects by reducing the production of prostaglandins in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
MPPP has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to exhibit strong anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. However, MPPP has some limitations as well. The compound has not been extensively studied in vivo, and its potential side effects are not well understood. In addition, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to MPPP. One potential avenue of research is to investigate the compound's potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism by which MPPP inhibits cancer cell growth and to evaluate its efficacy in vivo. Another potential area of research is to investigate the compound's potential use in the treatment of chronic pain. Further studies are needed to determine the optimal dosage and duration of treatment and to evaluate the potential side effects of long-term use. Finally, future research should focus on developing more efficient and scalable methods for synthesizing MPPP, which could facilitate its use in a wide range of scientific applications.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-1-phenyl-4-(1-pyrrolidinylmethyl)-1H-pyrazole, or MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound exhibits strong anti-inflammatory, analgesic, and antipyretic effects and has been studied for its potential use in the treatment of cancer and chronic pain. While MPPP has several advantages for lab experiments, further studies are needed to determine its potential side effects and optimal use in clinical settings.
Wissenschaftliche Forschungsanwendungen
MPPP has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit strong anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-phenyl-4-(pyrrolidin-1-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-20-11-7-8-17(14-20)21-18(15-23-12-5-6-13-23)16-24(22-21)19-9-3-2-4-10-19/h2-4,7-11,14,16H,5-6,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVEIFOEQBOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2CN3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylbenzyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4257897.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B4257913.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4257917.png)
![N-{1-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl]piperidin-4-yl}methanesulfonamide](/img/structure/B4257923.png)
![1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B4257925.png)
![3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4257929.png)

![methyl 1-[2-hydroxy-3-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4257939.png)
![2-{[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-7-methylimidazo[1,2-a]pyridine](/img/structure/B4257949.png)

![rel-(2R,3R)-3-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4257967.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)methyl[(3-pyridin-3-ylisoxazol-5-yl)methyl]amine](/img/structure/B4257989.png)
![3-isobutyl-N,1-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4257994.png)
![N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide](/img/structure/B4258002.png)